Cas no 101072-16-6 (8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Oprea1_204420
- F0373-0022
- 8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
- Oprea1_502407
- AKOS022193248
- 8-bromo-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 101072-16-6
- AKOS000576474
- 8-bromo-7-(2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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- Inchi: 1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17)
- InChI Key: UTFANUHPNPBGMZ-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C(NC(N2C)=O)=O)N1CC(C)O
Computed Properties
- Exact Mass: 302.00145g/mol
- Monoisotopic Mass: 302.00145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 87.5Ų
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0373-0022-2μmol |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-5μmol |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-10μmol |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-20μmol |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-1mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-2mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-3mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-4mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-5mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0373-0022-10mg |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-16-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-Bromo-7-(2-Hydroxypropyl)-3-Methyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione: A Comprehensive Overview
The compound CAS No. 101072-16-6, also known as 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a highly specialized organic molecule with significant potential in various scientific and pharmaceutical applications. This compound belongs to the class of purine derivatives, which are well-known for their roles in biological systems and their applications in drug development. The structure of this molecule is characterized by a purine ring system with specific substituents that confer unique chemical and biological properties.
The purine ring system is a fundamental component of nucleic acids and plays a critical role in various biochemical processes. In the case of 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, the substitution pattern includes a bromine atom at position 8, a hydroxypropyl group at position 7, and a methyl group at position 3. These substituents not only influence the molecule's physical properties but also its interactions with biological systems. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic and pharmacodynamic properties of purine derivatives.
One of the most intriguing aspects of this compound is its potential as a drug candidate. Purine derivatives have been extensively studied for their roles in treating various diseases, including cancer and inflammatory conditions. The bromine substituent at position 8 is particularly significant as it may enhance the molecule's stability and bioavailability. Additionally, the hydroxypropyl group at position 7 introduces hydrophilic properties, which could improve solubility and facilitate transport across biological membranes.
Recent research has focused on optimizing the synthesis of 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Traditional methods often involve multi-step synthesis pathways that can be time-consuming and costly. However, advancements in catalytic chemistry and green chemistry have enabled more efficient and environmentally friendly approaches to synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The methyl group at position 3 of the purine ring is another key feature that contributes to the molecule's uniqueness. This substitution can influence the molecule's ability to interact with specific biological targets such as enzymes or receptors. Recent studies have demonstrated that methyl-substituted purines exhibit enhanced selectivity towards certain kinase enzymes, making them promising candidates for targeted therapies.
In terms of biological activity, 8-bromo-7-(2-hydroxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has shown potential in modulating cellular signaling pathways involved in inflammation and immune responses. For example, preclinical studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The tetrahydro structure of this compound further adds to its complexity and functionality. The presence of hydrogen atoms on positions 2 and 6 creates a rigid framework that can influence the molecule's conformational flexibility. This structural rigidity is crucial for maintaining specific interactions with biological targets and ensuring optimal bioactivity.
From an analytical standpoint, identifying and characterizing compounds like CAS No. 101072-16-6 requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow researchers to confirm the molecular structure and purity of the compound before proceeding with further studies or applications.
In conclusion,8-bromo-7-(2-hydroxypropyl)-3-methyl-2
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